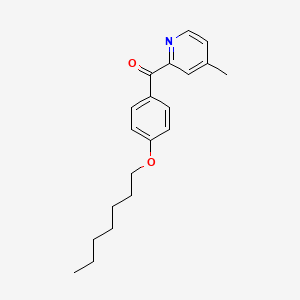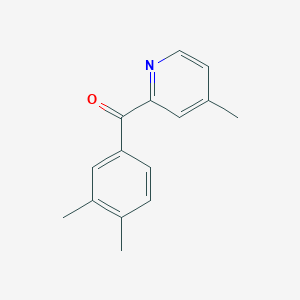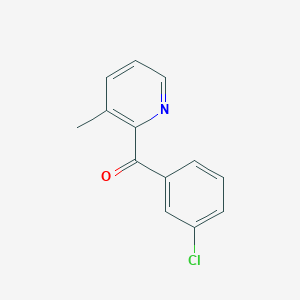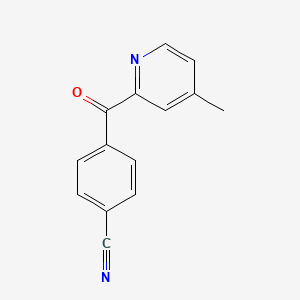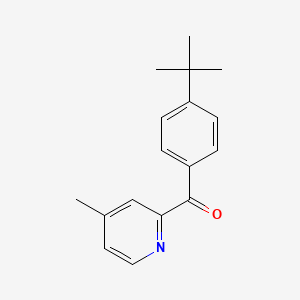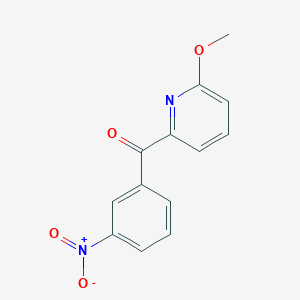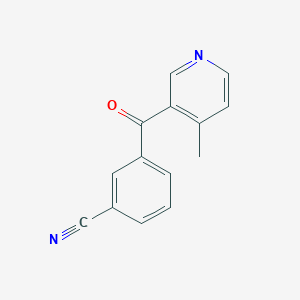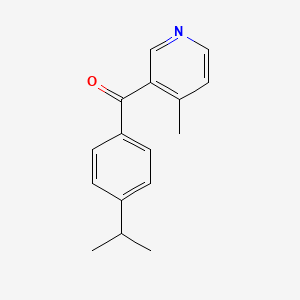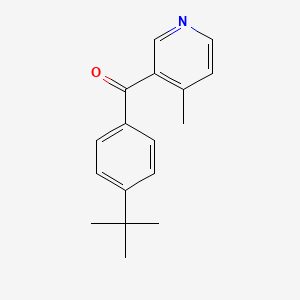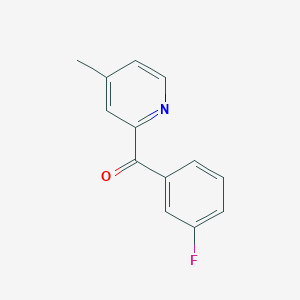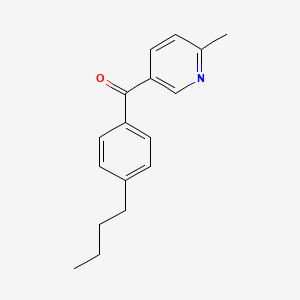
5-(4-Butylbenzoyl)-2-methylpyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 4-Butylbenzoyl chloride, has been documented . It has been used in the synthesis of 2,5-bis[(4-butylbenzoyl)oxy]styrene (BBOS, monomer) .Molecular Structure Analysis
The molecular structure of a similar compound, 4-Butylbenzoyl chloride, is CH3(CH2)3C6H4COCl .Wissenschaftliche Forschungsanwendungen
1. Crown Ethers and Schiff Base Substitutions
5-(4-Butylbenzoyl)-2-methylpyridine has applications in the synthesis of new crown ethers featuring salicylic Schiff base substitutions. These crown compounds form crystalline complexes with sodium perchlorate and are characterized by various spectroscopic methods. The study of their tautomeric equilibria in different solvents reveals interesting insights into their structural dynamics (Hayvalı et al., 2003).
2. Molecular Structure Analysis and Antioxidant Activity
The compound's structure is analyzed both experimentally and theoretically, focusing on its molecular structure and antioxidant activity. This includes investigations into DNA binding and molecular docking studies, highlighting its potential in biochemical research (Yılmaz et al., 2020).
3. Oxidative Coupling Studies
Research on oxidative coupling processes involving derivatives of 5-(4-Butylbenzoyl)-2-methylpyridine has been conducted. These studies contribute to the understanding of reaction mechanisms and potential applications in organic synthesis (Jahangir et al., 1990).
4. Metal Complex Formation
Studies show the ability of 5-(4-Butylbenzoyl)-2-methylpyridine derivatives to form metal complexes. This research is crucial in the field of inorganic chemistry, particularly for understanding the binding and structural properties of these complexes (Gagne et al., 1981).
5. Hydrogen Bonded Supramolecular Structures
The compound is utilized in forming hydrogen-bonded supramolecular structures. This is significant in crystallography and materials science, where understanding these structures can lead to the development of new materials (Khalib et al., 2014).
6. Liquid Crystallinity and Hydrogen Bonding
Research into the relationships between liquid crystallinity and hydrogen bonding in mixtures containing derivatives of 5-(4-Butylbenzoyl)-2-methylpyridine has been conducted. This has implications in the development of new liquid crystal materials (Martinez-Felipe et al., 2016).
Eigenschaften
IUPAC Name |
(4-butylphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-5-14-7-10-15(11-8-14)17(19)16-9-6-13(2)18-12-16/h6-12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOPVBLYBMZXED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801246768 | |
| Record name | (4-Butylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butylbenzoyl)-2-methylpyridine | |
CAS RN |
1187171-81-8 | |
| Record name | (4-Butylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Butylphenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801246768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



